2-Bromo-4-methylcyclohexan-1-one
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Overview
Description
2-Bromo-4-methylcyclohexan-1-one is a cyclic organic compound with the chemical formula C7H11BrO. It is a versatile reactant used in various synthetic applications, including the enantioselective synthesis of complex molecules like (-)-Microcionin 2 . This compound is characterized by a bromine atom and a methyl group attached to a cyclohexanone ring, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-4-methylcyclohexan-1-one can be synthesized through several methods. One common approach involves the bromination of 4-methylcyclohexanone using bromine in the presence of acetic acid and water at 35-40°C for about 1 hour . Another method includes the use of N-Bromosuccinimide in acetic acid under reflux conditions . These methods typically yield high purity products and are widely used in laboratory settings.
Industrial Production Methods
In industrial settings, the production of this compound often involves multi-step reactions. For instance, a two-step process may include the initial bromination of 4-methylcyclohexanone followed by purification steps to isolate the desired product . The reaction conditions are optimized to ensure high yield and purity, making the compound suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-methylcyclohexan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of 4-methylcyclohexanone.
Reduction Reactions: The compound can be reduced to 4-methylcyclohexanol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can yield 4-methylcyclohexanone.
Common Reagents and Conditions
Bromination: Bromine, acetic acid, water, N-Bromosuccinimide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products
Substitution: 4-Methylcyclohexanone.
Reduction: 4-Methylcyclohexanol.
Oxidation: 4-Methylcyclohexanone.
Scientific Research Applications
2-Bromo-4-methylcyclohexan-1-one is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the preparation of compounds with antiproliferative activity.
Medicine: Utilized in the synthesis of pharmacologically active molecules.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-methylcyclohexan-1-one involves its reactivity as a brominated compound. The bromine atom can participate in nucleophilic substitution reactions, making the compound a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Methylcyclohexanone: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromo-4-methylcyclohexanol: Contains an additional hydroxyl group, altering its reactivity and applications.
2-Bromo-4-methylcyclohexane: Lacks the carbonyl group, affecting its chemical behavior.
Uniqueness
2-Bromo-4-methylcyclohexan-1-one is unique due to the presence of both a bromine atom and a carbonyl group on the cyclohexane ring. This combination of functional groups enhances its reactivity and makes it a valuable intermediate in various synthetic applications.
Properties
IUPAC Name |
2-bromo-4-methylcyclohexan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO/c1-5-2-3-7(9)6(8)4-5/h5-6H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGKHYOAPWMMURT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)C(C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80500210 |
Source
|
Record name | 2-Bromo-4-methylcyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80500210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27579-55-1 |
Source
|
Record name | 2-Bromo-4-methylcyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80500210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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